![molecular formula C24H50O2Si B14223752 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol CAS No. 824404-33-3](/img/structure/B14223752.png)
17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol typically involves multiple steps, starting from simpler organic molecules The process often includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted silyl ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules where the silyl ether group serves as a protecting group for hydroxyl functionalities.
Biology and Medicine:
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism of action for 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol largely depends on its reactivity and the functional groups present. The silyl ether group can be cleaved under acidic or basic conditions, revealing the hydroxyl group which can then participate in further chemical reactions. The alkene group can undergo addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions.
Comparison with Similar Compounds
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
3-Methylheptadec-1-en-3-ol: Similar structure but lacks the silyl ether group.
Uniqueness: The presence of the tert-butyl(dimethyl)silyl group in 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol provides unique reactivity and stability, making it a valuable intermediate in organic synthesis. This group offers protection for hydroxyl functionalities, allowing for selective reactions at other sites within the molecule.
Properties
CAS No. |
824404-33-3 |
|---|---|
Molecular Formula |
C24H50O2Si |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
17-[tert-butyl(dimethyl)silyl]oxy-3-methylheptadec-1-en-3-ol |
InChI |
InChI=1S/C24H50O2Si/c1-8-24(5,25)21-19-17-15-13-11-9-10-12-14-16-18-20-22-26-27(6,7)23(2,3)4/h8,25H,1,9-22H2,2-7H3 |
InChI Key |
OHUZLBZVLFGJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCC(C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


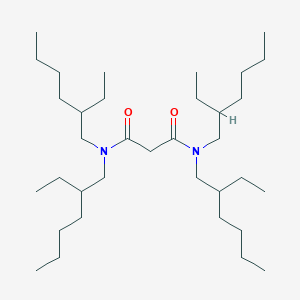
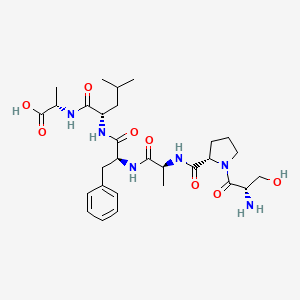

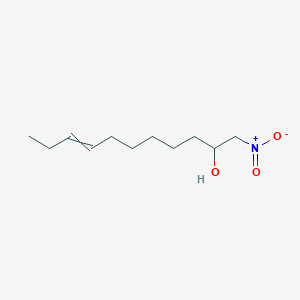
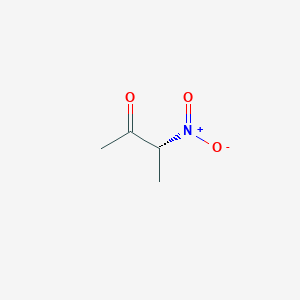
![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)

![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)
![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
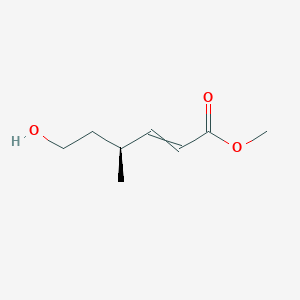
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)

